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pyrazol-4-amine

Cat. No.: B11736940 Get Quote

Executive Summary: The Pyrazole Advantage
In modern medicinal chemistry, the pyrazole ring is not merely a structural connector; it is a

"privileged scaffold" that often solves critical ADME (Absorption, Distribution, Metabolism,

Excretion) bottlenecks.[1] Unlike phenyl rings, which can suffer from poor solubility and

metabolic liability (e.g., epoxidation), or isoxazoles, which are prone to reductive ring cleavage,

pyrazoles offer a balanced physicochemical profile.[1]

This guide provides an objective, data-driven analysis of pyrazole ADME properties, contrasting

them with common bioisosteres.[1] It includes validated experimental protocols to assess these

properties in-house.

Physicochemical Profiling: Absorption & Solubility
The primary driver for incorporating a pyrazole is often the modulation of lipophilicity and

aqueous solubility without sacrificing aromaticity.

Bioisosteric Comparison
Replacing a phenyl ring or a more lipophilic heterocycle with a pyrazole typically lowers

and increases Fraction unbound (

).[1]
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Property
Phenyl
(Benzene)

Pyrazole Isoxazole Imidazole

LogP (Exp) ~2.14 ~0.24 ~0.10 ~ -0.02

H-Bond Donor No Yes (N1-H) No Yes (N1-H)

H-Bond Acceptor No Yes (N2) Yes (N, O) Yes (N3)

pKa (Conj.[1]

Acid)
Neutral

~2.5 (Very weak

base)

~ -3.0 (Non-

basic)
~7.0 (Basic)

Solubility Low Moderate-High Moderate High

Key Insight: The pyrazole N-H serves as a hydrogen bond donor, crucial for target engagement

(e.g., hinge binding in kinases like Ruxolitinib), while its low basicity (pKa ~2.[1]5) prevents it

from being protonated at physiological pH, unlike imidazole.[1] This ensures passive

permeability is maintained in the intestinal tract (pH 6.5–7.4).

Permeability Logic
Pyrazoles generally exhibit high passive permeability (

) in PAMPA assays unless heavily substituted with polar groups.[1] However, N-unsubstituted
pyrazoles can be substrates for efflux transporters (P-gp) if the overall molecular weight
increases significantly.[1]

Metabolic Stability: The Pyrazole vs. Isoxazole
Trade-off
Metabolic stability is where pyrazoles often outperform their isosteres.

Oxidative vs. Reductive Stability
Pyrazoles: Highly resistant to oxidative ring cleavage. The primary metabolic liabilities are N-

dealkylation (if N-substituted) or C-oxidation on alkyl side chains.[1] Unsubstituted pyrazoles

(

) can undergo direct N-glucuronidation.[1]
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Isoxazoles: Prone to reductive ring opening by cytosolic reductases, leading to the formation

of reactive amino-enones, which can be idiosyncratic toxicity alerts.[1]

Imidazoles: Often inhibit CYP enzymes (Type II binding) due to the accessible lone pair on

the sp2 nitrogen coordinating with the heme iron. Pyrazoles, being less basic and sterically

different, have a lower propensity for CYP inhibition unless specifically positioned.[1]

Metabolic Soft Spots Diagram
The following diagram illustrates the common metabolic fates of the pyrazole scaffold

compared to its analogs.
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Figure 1: Comparative metabolic pathways.[1] Pyrazoles avoid the reductive ring-opening

liability seen in isoxazoles but must be monitored for N-glucuronidation.[1]

Comparative Performance Data
The following data illustrates the "Sweet Spot" of pyrazoles using the 20-HETE synthase

inhibitor series as a case study (Reference 1).
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Compound
Class

Structure
Feature

IC50 (Potency)
Metabolic
Stability

CYP
Selectivity

N-

Hydroxyformami

dine

Linear Potent
Unstable (Acid

labile)
High

Imidazole 5-membered ring 5.7 nM Stable
Low (Inhibits

CYPs)

Isoxazole 5-membered ring 38 nM Moderate High

Pyrazole 5-membered ring 23 nM High High

Analysis: The imidazole derivative was potent but acted as a promiscuous CYP inhibitor

(toxicity risk). The isoxazole lost some potency. The pyrazole derivative maintained high

potency (23 nM) while offering superior chemical and metabolic stability compared to the lead

formamidine.[2]

Experimental Protocols
To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol A: High-Throughput Microsomal Stability
Objective: Determine intrinsic clearance (

) and identify N-dealkylation metabolites.

Reagents:

Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL

G6P-Dehydrogenase).[1]

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Workflow:
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Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Keep

DMSO < 0.1%.

Pre-incubation: Add 30 µL of microsomes (final conc 0.5 mg/mL) to compound solution.

Equilibrate at 37°C for 5 min.

Initiation: Add 15 µL NADPH regenerating system to start the reaction.

Sampling: At

min, transfer 50 µL of reaction mixture into 150 µL ice-cold Stop Solution.

Quenching: Vortex immediately. Centrifuge at 4000 rpm for 20 min to pellet proteins.

Analysis: Inject supernatant into LC-MS/MS. Monitor Parent Ion [M+H]+.

Self-Validation Step: Include a Low Clearance Control (Warfarin) and High Clearance

Control (Verapamil).[1] Warfarin must show >85% remaining at 45 min; Verapamil <10%.

Protocol B: PAMPA (Parallel Artificial Membrane
Permeability Assay)
Objective: Assess passive transcellular permeability independent of transporters.[1]

Reagents:

Donor Plate (96-well filter plate, 0.45 µm PVDF).[1]

Acceptor Plate (96-well PTFE).[1]

Lipid Solution: 1% Lecithin in Dodecane.

Workflow:

Membrane Coating: Carefully add 5 µL of Lipid Solution to the membrane of the Donor Plate.

Allow to dry/set for 5 min.
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Donor Preparation: Dilute compound to 10 µM in PBS (pH 7.4) in the Donor Plate wells (200

µL).

Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the Acceptor Plate wells.

Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 5

hours in a humidity chamber (to prevent evaporation).

Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor

wells using UV-Vis or LC-MS.[3]

Calculation:

[1]

Self-Validation Step: Use Lucifer Yellow as a membrane integrity marker.[4] Permeability of

LY should be

.[1] If higher, the membrane was compromised (leaking).[1]

Strategic Recommendations
Block N-Dealkylation: If your pyrazole has an N-alkyl group (e.g., N-methyl) and shows high

clearance, consider replacing the methyl with a difluoromethyl (-CHF2) or cyclopropyl group.

[1] These are sterically and electronically more resistant to CYP-mediated oxidation.

Avoid N-Glucuronidation: If the free N-H pyrazole is rapidly cleared via Phase II conjugation,

introduce a steric block (e.g., a methyl group on the adjacent carbon) or switch to a 1,3-

dialkyl substituted pyrazole to remove the N-H handle.[1]

Tautomer Control: Remember that 3-substituted and 5-substituted N-H pyrazoles are

tautomers.[5] In solution, they exist in equilibrium.[1] Binding to a protein target will select

one tautomer. Ensure your docking studies account for both forms.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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